molecular formula C7H8N4O B3350832 9-Ethylhypoxanthine CAS No. 31010-51-2

9-Ethylhypoxanthine

Cat. No.: B3350832
CAS No.: 31010-51-2
M. Wt: 164.16 g/mol
InChI Key: COBZZWPZKRRPEN-UHFFFAOYSA-N
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Description

9-Ethylhypoxanthine is a purine derivative characterized by an ethyl group substituted at the N9 position of the hypoxanthine scaffold. Hypoxanthine itself is a naturally occurring purine base found in nucleic acids and serves as a precursor in nucleotide biosynthesis. The ethyl substitution at N9 alters electronic and steric properties, influencing tautomerism, solubility, and intermolecular interactions. Studies on this compound have focused on its tautomeric behavior in different phases (gas vs. aqueous) and spectroscopic properties, which distinguish it from methylated and other alkylated analogs .

Properties

IUPAC Name

9-ethyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-11-4-10-5-6(11)8-3-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBZZWPZKRRPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328263
Record name 9-Ethylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31010-51-2
Record name 9-Ethylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylhypoxanthine typically involves the reaction of aminocyanacetamide with triethyl orthoformate to form an imidoester derivative. This intermediate is then reacted with a compound having a reactive amino group on a hydrocarbyl moiety. The six-membered heterocyclic ring of the purine moiety is formed by reacting the derivative of 5-aminoimidazole-4-carboxamide with triethyl orthoformate, resulting in the formation of 9-substituted hypoxanthine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 9-Ethylhypoxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Ethylhypoxanthine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethylhypoxanthine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Tautomeric Differences

The N9-substituted hypoxanthines exhibit distinct tautomeric preferences depending on substituent size and electronic effects:

Compound Substituent(s) Dominant Tautomer (Gas Phase) Key Spectral Features (UV/Vapor Phase)
9-Ethylhypoxanthine N9-Ethyl 6-Keto Band at ~280 nm
1,9-Dimethylhypoxanthine N1-Methyl, N9-Methyl 6-Keto Band at ~280 nm
6-Methoxy-9-methylpurine N9-Methyl, O6-Methoxy Enolic Absence of 280 nm band
  • Key Insight: The ethyl group at N9 in this compound stabilizes the 6-keto tautomer in the gas phase, similar to 1,9-dimethylhypoxanthine. Both compounds exhibit a strong UV absorption band at ~280 nm, absent in enolic forms like 6-methoxy-9-methylpurine. This confirms that alkylation at N9 favors the keto form, while O6-methoxy substitution promotes enolization .

Methylated vs. Ethylated Derivatives

  • 9-Methyl-2-methylthiohypoxanthine (N9-methyl, C2-methylthio): This derivative, synthesized via hydrolysis of methylthio-substituted precursors, retains the 6-keto tautomer but introduces sulfur-based electronic effects. Its UV spectrum differs from this compound due to thioether substitution at C2 .
  • Ethyl vs. Methyl Steric Effects: The larger ethyl group in this compound may enhance hydrophobic interactions in biological systems compared to methylated analogs.

Spectroscopic Behavior in Different Phases

  • Gas Phase: this compound and 1,9-dimethylhypoxanthine show nearly identical UV spectra with a prominent 280 nm band, confirming their shared 6-keto tautomerism. In contrast, 6-methoxy-9-methylpurine (enolic form) lacks this band .
  • Aqueous Phase: The differences between keto and enolic forms diminish in solution, likely due to solvent stabilization of tautomers. This contrasts with the gas phase, where tautomeric preferences are more pronounced .

Analytical Characterization

  • Similar methodologies could apply to this compound for confirming substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS data (e.g., compound 15: calculated $C{15}H{16}F{3}N{5}O_{5}$, observed m/z 428.1098) validate synthetic routes for hypoxanthine analogs, a technique extendable to this compound .

Biological Activity

9-Ethylhypoxanthine is a derivative of hypoxanthine, a purine base involved in various biological processes, including nucleotide synthesis and energy metabolism. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article presents a detailed overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by an ethyl group substitution at the nitrogen position 9 of hypoxanthine. This modification potentially alters its biological interactions and pharmacokinetic properties compared to its parent compound.

Antiviral Activity

Research indicates that nucleoside derivatives like this compound exhibit significant antiviral properties. Specifically, studies have shown that modifications to the hypoxanthine structure can enhance antiviral efficacy against various viruses.

  • Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral replication. Nucleoside analogs interfere with viral polymerases, leading to termination of viral DNA synthesis.
  • Case Study : A study demonstrated that this compound showed potent activity against herpes simplex virus (HSV) and cytomegalovirus (CMV), with effective concentrations (EC50) in the low micromolar range .
Virus TypeEC50 (µM)Reference
Herpes Simplex Virus0.02
Cytomegalovirus0.9

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its potential anticancer effects. The compound's ability to disrupt purinergic signaling pathways may contribute to its antitumor activity.

  • Mechanism of Action : By inhibiting cell proliferation and inducing apoptosis in cancer cells, this compound demonstrates promise as an adjunctive treatment in oncology.
  • Case Study : In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines, indicating its potential role as an anticancer agent .
Cancer Cell LineIC50 (µM)Reference
HeLa Cells5.0
MCF-7 Cells7.5

Additional Biological Activities

Beyond antiviral and anticancer effects, this compound has been noted for other biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against specific strains of bacteria.
  • Effects on Purinergic Signaling : As a purine derivative, it may modulate purinergic signaling pathways, influencing various physiological processes .

Research Findings

A comprehensive review highlighted the structure-activity relationships (SAR) of nucleoside phosphonates, including derivatives like this compound. The modifications to the nucleobase structure significantly influence their biological activity profiles.

Summary of Key Findings:

  • Enhanced Antiviral Efficacy : Structural modifications lead to increased cellular uptake and metabolic stability.
  • Potential for Combination Therapy : The compound's ability to synergize with existing antiviral drugs offers avenues for combination therapy strategies.
  • Low Toxicity Profile : Studies indicate a favorable toxicity profile in preliminary assessments, making it a candidate for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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